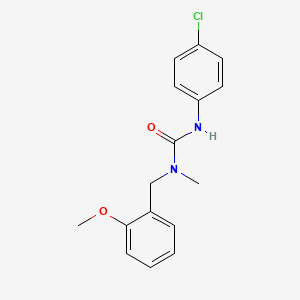![molecular formula C21H18N2O3 B5181743 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to an antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide blocks this signaling pathway and induces apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancy cells. This leads to inhibition of cell proliferation and induction of apoptosis. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has demonstrated efficacy in various B-cell malignancy models, including CLL, MCL, and DLBCL.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, which could be beneficial in combination therapy. The limitations of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its specificity for B-cell malignancy cells, which may limit its use in other cancer types. Additionally, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has not been extensively studied in non-clinical toxicology studies, which could limit its potential for clinical development.
Zukünftige Richtungen
There are several potential future directions for the development of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One direction is to evaluate the efficacy of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in combination with other anti-cancer agents in clinical trials. Another direction is to explore the use of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in other cancer types that may be driven by BTK signaling. Additionally, further preclinical studies could be conducted to better understand the mechanism of action of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide and its potential for clinical development.
Synthesemethoden
The synthesis method for N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenylboronic acid, which is then coupled with 2-furanylboronic acid to yield the final product. The synthesis method has been optimized for large-scale production and has been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-11-5-13-26-19)22-17-9-3-7-16(14-17)21(25)23-12-4-8-15-6-1-2-10-18(15)23/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWGLXHDYTQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)
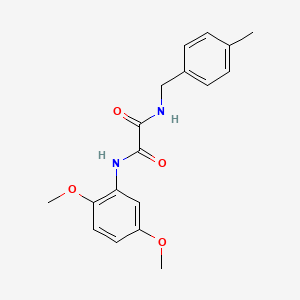
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5181735.png)
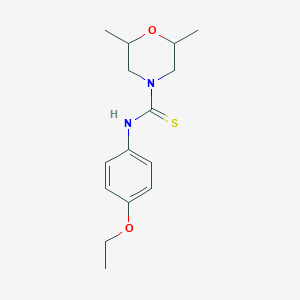
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)
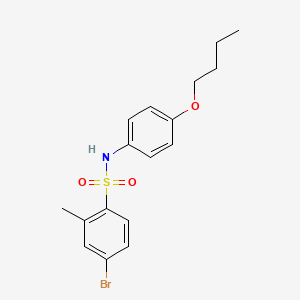
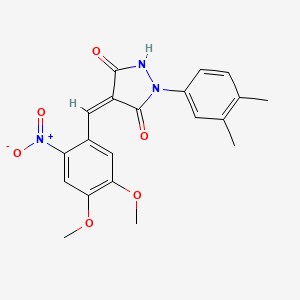
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
